molecular formula C23H19ClN4O3 B6510298 N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902961-98-2

N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B6510298
CAS No.: 902961-98-2
M. Wt: 434.9 g/mol
InChI Key: HXKSYUYXGOBKEK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a pyrido-pyrimidine derivative characterized by a bicyclic core with two ketone groups at positions 2 and 3. Key structural features include:

  • A 3-chlorophenyl group attached via an acetamide linker at position 1 of the pyrido-pyrimidine core.
  • A 4-methylbenzyl substituent at position 2. Pyrido-pyrimidines are known for their roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-7-9-16(10-8-15)13-28-22(30)19-6-3-11-25-21(19)27(23(28)31)14-20(29)26-18-5-2-4-17(24)12-18/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKSYUYXGOBKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrido[2,3-d]pyrimidine vs. Thieno-pyrimidine: Target Compound: Pyrido-pyrimidine core with oxygen atoms at positions 2 and 4 (dioxo groups). Compound in : Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one, incorporating a sulfur atom in the thieno ring. This modification increases molecular weight and may alter electronic properties . Compound in : Thieno[3,2-d]pyrimidin-4-one core with sulfur, contributing to a higher molecular weight (409.888 g/mol vs.

Substituent Diversity

  • Compound in : 2,3-Dichlorophenyl and dihydropyrimidin-2-yl thio groups. The dichlorophenyl substituent increases electronegativity, while the thio group may enhance metal-binding properties . Compound in : Chromeno[2,3-d]pyrimidine with a 4-methoxyphenyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Melting Point (°C) Reference
Target Compound ~430 (estimated) 1 4 N/A
(Pyrido-thieno) 369.44 2 5 143–145
(Thioacetamide) 344.21 1 4 230
(Thieno) 409.888 1 4 N/A
  • Key Observations :
    • Higher molecular weight correlates with increased hydrophobicity (e.g., ).
    • Melting points vary widely (143–230°C), influenced by crystallinity and intermolecular interactions .

Pharmacological Potential

  • Target Compound : Structural similarity to kinase inhibitors (e.g., pyrido-pyrimidines targeting EGFR or VEGFR). The 3-chlorophenyl group may enhance target affinity .
  • Compound : Dichlorophenyl-thioacetamide derivatives show anti-microbial activity in preliminary screens, highlighting the role of halogenated substituents .

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